1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone
CAS No.: 2034266-29-8
Cat. No.: VC7218118
Molecular Formula: C18H17N5O
Molecular Weight: 319.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034266-29-8 |
|---|---|
| Molecular Formula | C18H17N5O |
| Molecular Weight | 319.368 |
| IUPAC Name | 1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-2-pyridin-3-ylethanone |
| Standard InChI | InChI=1S/C18H17N5O/c24-18(9-14-5-4-8-19-10-14)22-11-16(12-22)23-13-17(20-21-23)15-6-2-1-3-7-15/h1-8,10,13,16H,9,11-12H2 |
| Standard InChI Key | RCTLWZVWEIALKG-UHFFFAOYSA-N |
| SMILES | C1C(CN1C(=O)CC2=CN=CC=C2)N3C=C(N=N3)C4=CC=CC=C4 |
Introduction
Structural Overview
The compound features several distinct structural motifs:
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Triazole Ring: A 1H-1,2,3-triazole ring substituted with a phenyl group at the 4-position. Triazoles are known for their stability and diverse biological activities.
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Azetidine Moiety: A four-membered azetidine ring attached to the triazole at the 3-position.
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Pyridine Group: A pyridin-3-yl substituent connected to the ethanone backbone.
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Ethanone Core: The central ethanone (acetyl) group bridges the azetidine and pyridine components.
This molecular structure suggests significant potential for biological activity due to the presence of multiple heteroatoms (nitrogen and oxygen) and aromatic systems.
Synthesis Pathways
Though no direct synthesis method for this exact compound was found in the provided sources, related methodologies can be adapted:
General Approach
The compound could be synthesized using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling reactions to introduce the azetidine and pyridinyl groups.
Hypothetical Synthesis Steps
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Formation of Triazole:
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React phenylacetylene with an organic azide under CuAAC conditions to yield 4-phenyl-1H-1,2,3-triazole.
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Attachment of Azetidine:
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Functionalize the triazole at the 3-position with an azetidine derivative using nucleophilic substitution or reductive amination.
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Coupling with Pyridinyl Ethanone:
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Introduce a pyridin-3-yl ethanone moiety via acylation or a condensation reaction.
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Purification and Characterization:
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Purify using chromatography techniques and confirm structure through NMR, IR, and mass spectrometry.
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Biological Activity
Compounds containing triazole and pyridine scaffolds often exhibit:
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Antimicrobial Properties: Triazoles are common in antifungal agents like fluconazole.
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Anticancer Activity: Pyridine derivatives are frequently explored in oncology research.
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Anti-inflammatory Effects: Azetidines have shown promise in modulating inflammatory pathways.
Drug Development
The combination of these pharmacophores could make this compound a candidate for multi-target drug development.
Table: Comparison with Related Compounds
| Feature | Compound Class | Biological Activity |
|---|---|---|
| Triazole Derivatives | Antifungal agents (e.g., fluconazole) | Inhibit fungal sterol synthesis |
| Azetidine Derivatives | Anti-inflammatory drugs | Modulate COX enzymes |
| Pyridine Derivatives | Anticancer agents | DNA intercalation or kinase inhibition |
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